

Comparative In Vivo Efficacy of AV-5080 and Peramivir in Influenza Treatment

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Compound Name:	AV-5080	
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This guide provides a comparative overview of the in vivo efficacy of two neuraminidase inhibitors, **AV-5080** and peramivir, for the treatment of influenza. While direct head-to-head in vivo studies are not available in the current body of scientific literature, this document synthesizes existing data from individual studies to offer an objective comparison of their performance.

Introduction to AV-5080 and Peramivir

AV-5080 is a novel, orally administered neuraminidase inhibitor currently in clinical development.[1][2] It has demonstrated high potency in vitro against a range of influenza A and B virus strains, including those resistant to oseltamivir.[3][4][5]

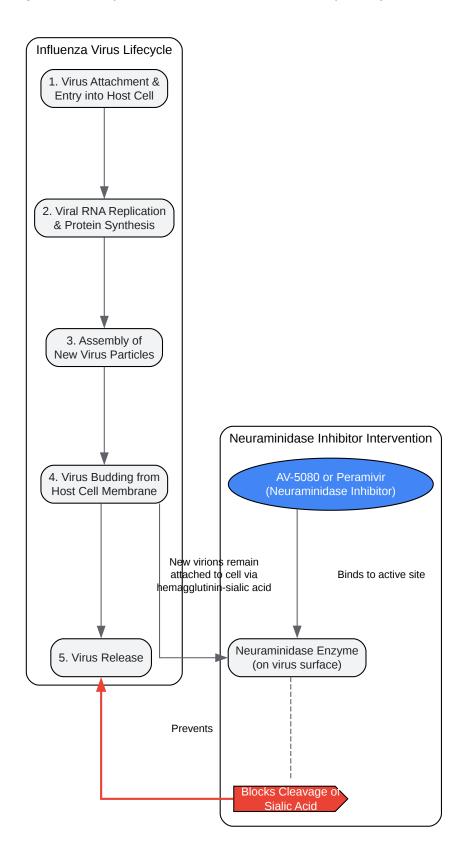
Peramivir is an intravenously administered neuraminidase inhibitor approved for the treatment of acute uncomplicated influenza. Its intravenous route of administration makes it a valuable option for patients who are unable to take oral or inhaled antivirals. Peramivir has shown efficacy against various influenza A and B subtypes in both preclinical and clinical settings.

Mechanism of Action

Both **AV-5080** and peramivir are classified as neuraminidase inhibitors. They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the cleavage of sialic acid residues on the host cell surface, which is a



crucial step for the release of newly formed virus particles. By trapping the viruses on the cell surface, these drugs limit the spread of infection within the respiratory tract.





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Mechanism of action for neuraminidase inhibitors like AV-5080 and peramivir.

In Vivo Efficacy Data

The following tables summarize the available in vivo efficacy data for **AV-5080** and peramivir from preclinical and clinical studies. It is important to note the differences in study design, animal models, virus strains, and dosing regimens when making indirect comparisons.

AV-5080: In Vivo Efficacy

Animal Model	Influenza Virus Strain	Treatment	Key Findings	Reference
Mice	A/Puerto Rico/8/1934/H1N 1	10 mg/kg/day, oral	66% survival rate, comparable to oseltamivir phosphate.	
Mice	Not specified	25-50 mg/kg/day, oral	Dose-dependent increase in survival rate, similar to oseltamivir.	_

Peramivir: In Vivo Efficacy



Animal Model	Influenza Virus Strain	Treatment	Key Findings	Reference
Mice	A/H1N1 or B viruses	Single 30 mg/kg IV dose (13h post-infection)	Significant reduction in mortality and lung viral loads, similar to laninamivir.	
Mice	H7N9	30 mg/kg/day, intramuscular	Protected against lethal infection, eradicated virus from respiratory tract and extrapulmonary tissues.	
Ferrets	Influenza B virus	Single 30 mg/kg IV dose (up to 48h post- infection)	Significant reduction of nasal virus titers and clinical symptoms.	-
Cynomolgus Macaques	Influenza B virus	Single 30 mg/kg IV dose (up to 48h post- infection)	Significant reduction of nasal virus titers and clinical symptoms.	_
Humans (Adults)	Seasonal Influenza (predominantly A/H1)	Single 300 mg or 600 mg IV dose	Significantly reduced time to alleviation of symptoms compared to placebo.	
Humans (Adults)	Uncomplicated Influenza	Single IV or IM doses (150-600	Dose-ordered improvements in	-

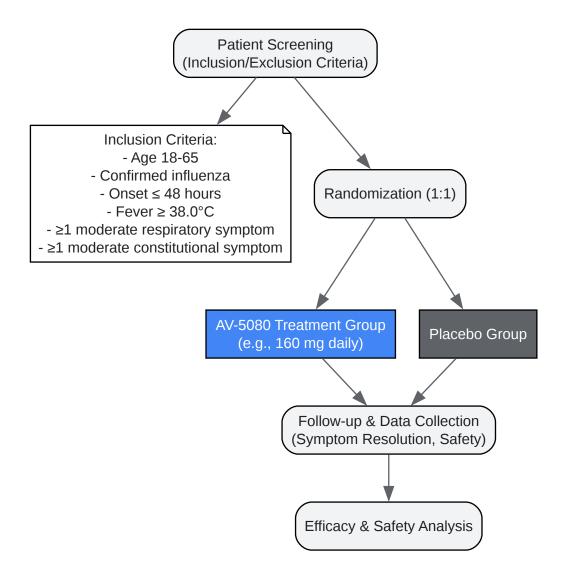


		mg)	time to alleviation of symptoms, resolution of fever, and resumption of usual activities compared to placebo.
Humans (Children)	H1N1pdm09	10 mg/kg IV infusion	Median time to alleviation of symptoms was 29.1 hours.

Experimental Protocols AV-5080 Clinical Trial Workflow (Phase III)

A Phase III clinical trial for **AV-5080** in patients with uncomplicated influenza follows a randomized, double-blind, placebo-controlled design.





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Workflow of a Phase III clinical trial for AV-5080.

Inclusion Criteria for AV-5080 Phase III Trial:

- Age: 18 to 65 years.
- Confirmed clinical diagnosis of influenza via rapid enzyme immunoassay test.
- Body temperature ≥ 38.0°C.
- Presence of at least one moderate respiratory symptom and one moderate constitutional symptom.



- Duration of illness no more than 48 hours at the time of screening.
- · Informed consent.

Exclusion Criteria for AV-5080 Phase III Trial:

- Pregnancy or lactation.
- Presence of influenza complications or signs of bacterial infection.
- Receipt of other neuraminidase inhibitors, immunotropic drugs, or systemic glucocorticosteroids within one month prior to screening.
- Chronic respiratory diseases.

Peramivir In Vivo Mouse Study Protocol

A representative in vivo efficacy study of peramivir in a mouse model of H7N9 influenza virus infection involved the following steps:

- Animal Model: C57/BL6 mice.
- Virus Challenge: Intranasal inoculation with varying doses of A/Shantou/1001/2014 (H7N9) virus.
- Treatment: Intramuscular injection of peramivir (e.g., 30 mg/kg/day) or normal saline (vehicle control) administered once daily from the day of infection for a specified duration (e.g., 8 days).
- Monitoring: Animals were monitored for clinical signs, weight loss, and survival.
- Viral Load Assessment: Lung and other tissues were collected at various time points to determine viral titers.

Summary and Conclusion

Based on the available data, both **AV-5080** and peramivir demonstrate significant in vivo efficacy against influenza viruses.



- AV-5080, as an oral drug candidate, has shown promising results in murine models, with
 efficacy comparable to the established oral neuraminidase inhibitor, oseltamivir. Its high in
 vitro potency, including against oseltamivir-resistant strains, suggests it could be a valuable
 addition to the arsenal of anti-influenza therapeutics. Further data from ongoing clinical trials
 will be crucial to fully establish its clinical efficacy and safety profile.
- Peramivir has a well-documented record of in vivo efficacy from extensive preclinical and clinical studies. Its intravenous formulation offers a distinct advantage for hospitalized patients or those unable to take other forms of medication. It has demonstrated efficacy in reducing the duration of symptoms and viral shedding in humans and has shown protective effects in various animal models against different influenza strains.

In conclusion, while a direct comparative in vivo study is lacking, the existing evidence suggests that both **AV-5080** and peramivir are effective neuraminidase inhibitors. The choice between these agents in a clinical setting would likely be guided by factors such as the route of administration, the severity of the illness, and the patient's clinical condition. The development of new oral options like **AV-5080** is important for expanding treatment choices, particularly in the context of potential resistance to existing drugs.

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